3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hcl
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Overview
Description
3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is a white to yellow solid that is used in various scientific research applications. This compound is known for its unique structure, which includes a cyclopenta[c]pyridine ring system, making it an interesting subject for chemical and pharmaceutical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is carried out using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as t-BuOOH.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: t-BuOOH in the presence of Mn(OTf)2 catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopenta[c]pyridine derivatives.
Scientific Research Applications
3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a bioactive compound.
Medicine: Investigating its potential therapeutic effects and mechanisms of action.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and biological activities .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
- 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridines .
Uniqueness
3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride is unique due to its specific cyclopenta[c]pyridine ring system and the presence of a methyl group at the 3-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-6-4-7-2-3-9(10)8(7)5-11-6;/h4-5,9H,2-3,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTPNOLRPVJZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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